molecular formula C14H11FN4 B12660439 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-78-1

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12660439
CAS No.: 121845-78-1
M. Wt: 254.26 g/mol
InChI Key: CCDSSJHYLBLXRY-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrido-triazine core with a fluorophenyl group and two methyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-fluoroaniline and 2,4-pentanedione can be used, followed by cyclization with hydrazine hydrate to form the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine

Uniqueness

3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

121845-78-1

Molecular Formula

C14H11FN4

Molecular Weight

254.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C14H11FN4/c1-8-7-12-13(9(2)16-8)17-14(19-18-12)10-3-5-11(15)6-4-10/h3-7H,1-2H3

InChI Key

CCDSSJHYLBLXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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